A Technical Guide to 2,5-Dibromo-4-methylaniline: Properties, Synthesis, and Applications
A Technical Guide to 2,5-Dibromo-4-methylaniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is imperative to approach the characterization of any chemical entity with rigorous scientific integrity. This guide provides a comprehensive overview of 2,5-Dibromo-4-methylaniline (CAS No. 140373-62-2), a halogenated aromatic amine with potential applications in organic synthesis and medicinal chemistry. It is crucial to distinguish this specific isomer from other dibromo-methylaniline isomers, as their physical, chemical, and biological properties can vary significantly. This document synthesizes the available technical data, highlights areas where information is limited, and offers insights based on established chemical principles.
Chemical Identity and Core Properties
2,5-Dibromo-4-methylaniline is a substituted aniline carrying two bromine atoms and a methyl group on the benzene ring. Its unique substitution pattern influences its electronic properties and reactivity, making it a potentially valuable building block in the synthesis of more complex molecules.
Structural Information
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IUPAC Name: 2,5-Dibromo-4-methylaniline
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CAS Number: 140373-62-2[1]
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Molecular Formula: C₇H₇Br₂N[2]
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Molecular Weight: 264.95 g/mol [2]
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Canonical SMILES: Cc1cc(Br)c(N)cc1Br
Physicochemical Properties
A summary of the available and estimated physicochemical properties of 2,5-Dibromo-4-methylaniline is presented in Table 1. It is important to note that experimental data for this specific isomer is scarce in peer-reviewed literature, and some values are based on computational predictions.
| Property | Value | Source |
| Boiling Point | 296.3 ± 35.0 °C at 760 mmHg (Predicted) | [2] |
| Storage Temperature | 2-8°C, Keep in a dark place | [2] |
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and quality control of 2,5-Dibromo-4-methylaniline. While a comprehensive set of spectra for this specific isomer is not publicly available, this section outlines the expected spectral features based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The two aromatic protons will appear as singlets due to the lack of adjacent protons. The methyl group will also be a singlet. The amine protons will likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the bromine, methyl, and amino substituents.
Infrared (IR) Spectroscopy
The IR spectrum of 2,5-Dibromo-4-methylaniline should exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methyl group, and C-N stretching. The C-Br stretching vibrations are expected in the fingerprint region.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 264.95 g/mol . Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed for the molecular ion and bromine-containing fragments, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Synthesis and Purification
While specific, detailed, and validated synthesis protocols for 2,5-Dibromo-4-methylaniline are not widely published, a potential synthetic route can be conceptualized based on established organic chemistry principles.
Conceptual Synthetic Pathway
A plausible approach to the synthesis of 2,5-Dibromo-4-methylaniline could start from 4-methylaniline (p-toluidine). A multi-step synthesis might be required to achieve the desired regioselectivity, potentially involving protection of the amino group, followed by directed bromination.
Diagram: Conceptual Synthesis Workflow
Caption: A conceptual workflow for the synthesis of 2,5-Dibromo-4-methylaniline.
Causality in Experimental Choices: The protection of the highly activating amino group is a standard strategy in the electrophilic aromatic substitution of anilines to control reactivity and regioselectivity. The choice of brominating agent and reaction conditions would be critical to direct the bromine atoms to the desired 2- and 5-positions.
Purification
Purification of the final product would likely involve standard techniques such as:
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Recrystallization: A common method for purifying solid organic compounds. A suitable solvent system would need to be determined experimentally. For the related isomer, 2,6-Dibromo-4-methylaniline, recrystallization from an 80% ethanol/water mixture has been reported to yield colorless single crystals.[4]
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Column Chromatography: This technique can be employed to separate the desired product from any unreacted starting materials, by-products, or other isomers.
Applications in Research and Drug Development
Halogenated anilines are a class of compounds that are frequently utilized as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[5] The bromine atoms in 2,5-Dibromo-4-methylaniline serve as versatile synthetic handles for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.
While specific examples of drugs developed directly from 2,5-Dibromo-4-methylaniline are not prominent in the literature, its structural motifs suggest potential utility in the synthesis of kinase inhibitors and other targeted therapeutics where substituted anilines are common pharmacophores.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. The available safety data indicates that 2,5-Dibromo-4-methylaniline should be handled with care.
Hazard Identification
Based on available information, 2,5-Dibromo-4-methylaniline is classified with the following hazard statements:
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H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.
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H315: Causes skin irritation.
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H317: May cause an allergic skin reaction.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Recommended Precautions
A self-validating system of protocols is essential for handling this compound safely.
Diagram: Safe Handling Workflow
Caption: A workflow for the safe handling and storage of 2,5-Dibromo-4-methylaniline.
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Conclusion and Future Outlook
2,5-Dibromo-4-methylaniline is a chemical intermediate with potential for use in synthetic and medicinal chemistry. However, a notable gap exists in the publicly available, peer-reviewed literature regarding its specific experimental properties, validated synthesis protocols, and concrete applications. This guide has provided a framework based on its known identity and the principles of organic chemistry. It is imperative for researchers and drug development professionals to perform their own analytical characterization and process validation when working with this compound. Further research to fully elucidate its properties and synthetic utility would be a valuable contribution to the field.
References
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2a biotech. 2,5-DIBROMO-4-METHYLANILINE. [Link]
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Crysdot LLC. 2,5-Dibromo-4-methylaniline. [Link]
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Brihi, O., et al. (2017). 2,6-Dibromo-4-methylaniline. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 1), 127–130. [Link]
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2a biotech. Product Detail - 2,5-DIBROMO-4-METHYLANILINE. [Link]
Sources
- 1. 2-Bromo-4-methylaniline(583-68-6) MS spectrum [chemicalbook.com]
- 2. China Intermediates 2,5-DibroMo-4-MethyliMidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. 2,6-Dibromo-4-methylaniline | 6968-24-7 [chemicalbook.com]
- 4. 2,6-Dibromo-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
